Bis(2-hydroxyethyl)dimethylammonium chloride
Overview
Description
Bis(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C6H16ClNO2. It is commonly used as a cationic surfactant and has applications in various industries due to its antimicrobial and antistatic properties .
Mechanism of Action
Target of Action
Bis(2-hydroxyethyl)dimethylammonium chloride, also known as 2-hydroxy-n-(2-hydroxyethyl)-n,n-dimethylethanaminium chloride, is a type of cationic surfactant . Its primary targets are various types of bacteria, viruses, and fungi . It has a significant role in disrupting the cell membranes of these microorganisms, leading to their death .
Mode of Action
The compound interacts with its targets by binding to the negatively charged cell membranes of bacteria, viruses, and fungi . This interaction disrupts the cell membrane’s integrity, leading to leakage of cellular contents and eventually cell death .
Biochemical Pathways
It is known that the compound interferes with essential biological processes in microorganisms, such as nutrient uptake and energy metabolism, by disrupting the cell membrane .
Pharmacokinetics
As a surfactant, it is known to be soluble in water , which could influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the death of various types of bacteria, viruses, and fungi . This makes it an effective ingredient in disinfectants and sanitizers .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effectiveness can be reduced in the presence of organic matter . Moreover, it is stable under normal storage conditions but can react with strong oxidants .
Biochemical Analysis
Biochemical Properties
Bis(2-hydroxyethyl)dimethylammonium chloride is a cationic surfactant with excellent antistatic and bactericidal disinfection properties, capable of rapidly killing a variety of bacteria, viruses, and fungi
Cellular Effects
It is known to cause skin irritation and serious eye irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-hydroxyethyl)dimethylammonium chloride can be synthesized through the reaction of 2-chloroethanol with dimethylamine under alkaline conditions. The reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained under optimal conditions for the reaction to proceed efficiently. The product is then purified through various techniques such as crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)dimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Bis(2-hydroxyethyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture media as an antimicrobial agent.
Medicine: Utilized in the formulation of disinfectants and antiseptics.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium chloride: Used as a surfactant and antiseptic.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
Bis(2-hydroxyethyl)dimethylammonium chloride is unique due to its dual hydroxyl groups, which enhance its solubility in water and its effectiveness as a surfactant. This makes it particularly useful in applications where both antimicrobial activity and solubility are required .
Properties
IUPAC Name |
bis(2-hydroxyethyl)-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2.ClH/c1-7(2,3-5-8)4-6-9;/h8-9H,3-6H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVXPOIGBSHXNM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885715 | |
Record name | Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38402-02-7 | |
Record name | Bis(2-hydroxyethyl)dimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38402-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl diethanolammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038402027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-hydroxyethyl)dimethylammonium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20885715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-hydroxyethyl)dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL DIETHANOLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB3EYQ7N47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(2-hydroxyethyl)dimethylammonium chloride improve the performance of perovskite solar cells?
A1: [] this compound (BDAC) acts as a conductive passivation contact layer when applied to the surface of perovskite solar cells. This passivation effect targets both positive and negative localized defects within the perovskite layer, reducing energy loss and improving charge carrier transport. Additionally, BDAC inhibits the formation of Pb0, a detrimental byproduct that can hinder performance. This treatment results in enhanced open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (PCE) in both single-junction and tandem perovskite/silicon solar cells.
Q2: What are the key features of this compound in fabric treatment?
A2: [] this compound plays a crucial role in a flame-retardant finishing liquid for fabrics. When incorporated into the finishing solution, it contributes to the solution's good hydrophilicity and permeability. Fabrics treated with this solution exhibit excellent flame resistance, alongside mildew resistance, moth resistance, bacteria resistance, and static electricity resistance. Notably, the treated fabrics maintain strong washing fastness and a soft handfeel.
Q3: Are there any known applications of this compound in biological systems?
A3: [] While not a primary focus of current research, this compound has been used in neuroscience research to study calcium channels. Specifically, it acts as a substitute for extracellular sodium (Na+) due to its non-permeant nature, allowing researchers to isolate and study calcium influx in response to depolarization in neuronal cells.
Q4: Beyond solar cells and fabrics, what other applications utilize this compound?
A4: [] this compound is investigated as a component in heat transfer fluids for refrigeration systems. This application leverages its properties as a non-volatile liquid organic salt.
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